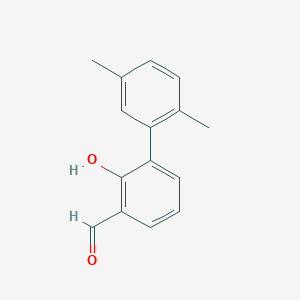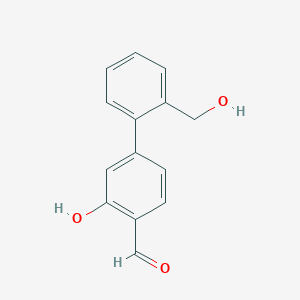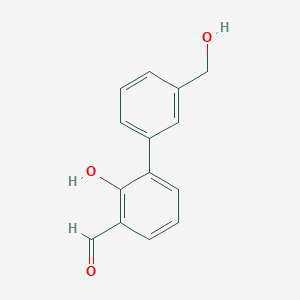
2-Formyl-4-(3-hydroxymethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-4-(3-hydroxymethylphenyl)phenol, 95% (2F4HMPP95) is a compound that has been studied for its potential applications in a variety of scientific research and laboratory experiments. This compound is a member of the phenolic family and has a molecular weight of 220.3 g/mol. It is a white, crystalline solid at room temperature, with a melting point of 122-123°C. 2F4HMPP95 has been studied for its potential applications in pharmaceuticals, cosmetics, and other industries.
Wissenschaftliche Forschungsanwendungen
2-Formyl-4-(3-hydroxymethylphenyl)phenol, 95% has been studied for its potential applications in a variety of scientific research. For example, it has been studied for its ability to act as a corrosion inhibitor, a metal-based catalyst, and a chemical reagent. It has also been studied for its potential use in the manufacture of pharmaceuticals, cosmetics, and other products. Additionally, 2-Formyl-4-(3-hydroxymethylphenyl)phenol, 95% has been studied for its potential use as a stabilizer in food products, as well as a preservative in cosmetics.
Wirkmechanismus
2-Formyl-4-(3-hydroxymethylphenyl)phenol, 95% is a phenolic compound, meaning that it contains a phenol group. This group is capable of forming hydrogen bonds with other molecules, allowing it to act as a weak acid or base. Additionally, the hydroxymethyl group on the phenol can act as a nucleophile, allowing it to react with other molecules. This makes 2-Formyl-4-(3-hydroxymethylphenyl)phenol, 95% a versatile compound, capable of reacting with other molecules in a variety of ways.
Biochemical and Physiological Effects
2-Formyl-4-(3-hydroxymethylphenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it has antioxidant properties, which can help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory and anti-microbial effects. Furthermore, it has been studied for its potential to act as a chelating agent, which can help to remove heavy metals from the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-4-(3-hydroxymethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also stable in a variety of solvents. Additionally, it has a low toxicity, making it safe to handle and use in experiments. However, it is important to note that 2-Formyl-4-(3-hydroxymethylphenyl)phenol, 95% has a limited solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Formyl-4-(3-hydroxymethylphenyl)phenol, 95%. These include further studies on its antioxidant, anti-inflammatory, and anti-microbial properties. Additionally, studies could be conducted on its potential use as a chelating agent, or its potential applications in pharmaceuticals, cosmetics, and other industries. Furthermore, research could be conducted on its potential use as a stabilizer or preservative in food products. Finally, further studies could be conducted on its ability to act as a corrosion inhibitor or metal-based catalyst.
Synthesemethoden
2-Formyl-4-(3-hydroxymethylphenyl)phenol, 95% can be synthesized using a number of different methods. The most common method is the Friedel-Crafts acylation reaction, which involves reacting a phenol with an acyl chloride in the presence of an aluminum chloride catalyst. This method yields 2-Formyl-4-(3-hydroxymethylphenyl)phenol, 95% in high yields and is relatively straightforward. Other methods include the use of sodium borohydride reduction of a phenyl ester, and the use of a palladium-catalyzed reaction of an aryl halide with an aldehyde.
Eigenschaften
IUPAC Name |
2-hydroxy-5-[3-(hydroxymethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-10-2-1-3-11(6-10)12-4-5-14(17)13(7-12)9-16/h1-7,9,15,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYHBGRFKGICPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685073 |
Source


|
| Record name | 4-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(3-hydroxymethylphenyl)phenol | |
CAS RN |
1098984-14-5 |
Source


|
| Record name | 4-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














